2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
Overview
Description
2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester is a useful research compound. Its molecular formula is C16H22BClN2O4 and its molecular weight is 352.6 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro group, a hydrazone linkage, and a boron-containing moiety. Its molecular formula is , with a molecular weight of approximately 368.82 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂BClN₃O₄ |
Molecular Weight | 368.82 g/mol |
Boiling Point | Not available |
Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The boron moiety in the compound is known to facilitate interactions with biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues .
- Anticancer Activity : The hydrazone structure is often associated with anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some derivatives of hydrazones exhibit antimicrobial activity against both bacterial and fungal strains. The presence of the chloro group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Hydrazone Derivatives : A study published in MDPI highlighted that hydrazone derivatives exhibit significant anticancer activity by targeting tubulin dynamics in cancer cells . This suggests that similar mechanisms may be applicable to our compound.
- Inhibition of Carbonic Anhydrases : Research indicated that certain dioxaborolane-containing compounds can effectively inhibit carbonic anhydrases, leading to potential applications in treating diseases where these enzymes play a critical role .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazinylidene]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O4/c1-6-22-14(21)13(18)20-19-12-9-7-11(8-10-12)17-23-15(2,3)16(4,5)24-17/h7-10,19H,6H2,1-5H3/b20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHYVRJTXWXKN-MOSHPQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN=C(C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N/N=C(/C(=O)OCC)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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